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For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed guide for the structural characterization of

Alpinumisoflavone acetate, a prenylated isoflavonoid, using Nuclear Magnetic Resonance

(NMR) spectroscopy and Mass Spectrometry (MS). Alpinumisoflavone and its derivatives are of

significant interest in drug discovery due to their diverse biological activities.[1] This application

note outlines the principles, experimental protocols, and data interpretation for the

comprehensive analysis of Alpinumisoflavone acetate. While specific spectral data for

Alpinumisoflavone acetate is not publicly available in the searched literature, this guide

provides the framework and expected data patterns based on the analysis of similar

isoflavonoid compounds.

Introduction
Alpinumisoflavone is a naturally occurring pyranoisoflavone found in various plant species.[2]

The addition of a prenyl group to the isoflavone backbone can enhance its biological activities,

making it a promising candidate for therapeutic development. Acetylation of natural products is

a common strategy in medicinal chemistry to improve properties such as stability and

bioavailability. The precise characterization of Alpinumisoflavone acetate is therefore a

critical step in its development as a potential drug candidate.
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NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of

organic compounds in solution, while mass spectrometry provides information about the

molecular weight and fragmentation pattern, aiding in the confirmation of the molecular formula

and structural features. This document will detail the methodologies for acquiring and

interpreting NMR and MS data for Alpinumisoflavone acetate.

Physicochemical Properties of Alpinumisoflavone
Acetate

Property Value Reference

CAS Number 86989-18-6 [3][4]

Molecular Formula C22H18O6

Molecular Weight 378.38 g/mol

Structure

Figure 1: Chemical Structure of

Alpinumisoflavone Acetate

NMR Spectroscopic Analysis
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of Alpinumisoflavone acetate is expected to show distinct signals

corresponding to the protons of the isoflavone core, the prenyl group, and the acetate moiety.

The chemical shifts (δ) are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for Alpinumisoflavone Acetate
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Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~8.0 s -

H-5 ~6.5 s -

H-2', H-6' ~7.4 d ~8.5

H-3', H-5' ~6.9 d ~8.5

H-1" ~6.7 d ~10.0

H-2" ~5.6 d ~10.0

2 x CH₃ (prenyl) ~1.5 s -

CH₃ (acetate) ~2.3 s -

Note: These are predicted values based on related flavonoid structures. Actual values may vary

depending on the solvent and experimental conditions.

Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The

chemical shifts are indicative of the carbon's hybridization and its neighboring atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for Alpinumisoflavone Acetate
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Carbon Predicted Chemical Shift (ppm)

C-2 ~154

C-3 ~123

C-4 ~180

C-4a ~105

C-5 ~158

C-6 ~99

C-7 ~160

C-8 ~105

C-8a ~156

C-1' ~121

C-2', C-6' ~130

C-3', C-5' ~115

C-4' ~158

C-1" ~116

C-2" ~127

C-3" ~78

2 x CH₃ (prenyl) ~28

C=O (acetate) ~170

CH₃ (acetate) ~21

Note: These are predicted values based on related flavonoid structures. Actual values may vary

depending on the solvent and experimental conditions.

Mass Spectrometric Analysis
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Mass spectrometry is used to determine the molecular weight and to gain structural information

through fragmentation analysis. For Alpinumisoflavone acetate, electrospray ionization (ESI)

is a suitable technique.

Expected Mass Spectral Data
The positive ion mode ESI-MS spectrum is expected to show a prominent peak for the

protonated molecule [M+H]⁺.

Table 3: Expected MS Data for Alpinumisoflavone Acetate

Ion Calculated m/z Observed m/z

[M+H]⁺ 379.1182 To be determined

[M+Na]⁺ 401.1001 To be determined

Expected MS/MS Fragmentation
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation, providing

valuable structural information. The fragmentation of flavonoids often involves retro-Diels-Alder

(RDA) reactions in the C-ring and losses of small neutral molecules. For acetylated flavonoids,

the loss of the acetyl group is a characteristic fragmentation pathway.

Table 4: Predicted MS/MS Fragmentation of Alpinumisoflavone Acetate ([M+H]⁺)

Fragment Ion (m/z) Proposed Neutral Loss
Proposed Structure of
Fragment

337 CH₂CO (ketene) [M+H - 42]⁺

281 C₆H₈O (from prenyl group) [M+H - 96]⁺

153
C₁₂H₈O₄ (B-ring and part of C-

ring)
RDA fragment of A-ring

118
C₁₅H₁₂O₅ (A-ring and part of

C-ring)
B-ring fragment
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Note: The fragmentation pattern can be complex and may vary with collision energy.

Experimental Protocols
NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of Alpinumisoflavone acetate in 0.6

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of

solvent is critical as it can influence chemical shifts.[5]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-

64 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s,

1024 or more scans.

2D NMR Experiments (for full assignment):

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for connecting different

structural fragments.
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Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of Alpinumisoflavone acetate (e.g., 1-10

µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small

amount of formic acid (e.g., 0.1%) to promote protonation in positive ion mode.

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled

with an electrospray ionization (ESI) source.

MS Acquisition:

Infuse the sample solution into the ESI source.

Acquire full scan mass spectra in positive ion mode over an appropriate m/z range (e.g.,

100-1000).

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

MS/MS Acquisition:

Select the [M+H]⁺ ion as the precursor ion for collision-induced dissociation (CID).

Acquire product ion spectra at various collision energies to obtain a comprehensive

fragmentation pattern.

Data Analysis: Analyze the data using the instrument's software to determine the accurate

mass of the parent and fragment ions. Use this information to confirm the elemental

composition and propose fragmentation pathways.

Visualization of Workflow and Signaling Pathway
Experimental Workflow
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The following diagram illustrates the general workflow for the characterization of

Alpinumisoflavone acetate.

Sample Preparation

Spectroscopic Analysis Data Interpretation

Structure Elucidation

Synthesis/Isolation of
Alpinumisoflavone Acetate

NMR Spectroscopy
(1H, 13C, 2D)

Mass Spectrometry
(ESI-MS, MS/MS)

NMR Data Analysis
(Chemical Shifts, Coupling Constants)

MS Data Analysis
(Molecular Weight, Fragmentation)

Final Structure Confirmation

Click to download full resolution via product page

Workflow for Characterization

Relevant Signaling Pathway
Alpinumisoflavone has been reported to influence several signaling pathways, including the

MAPK/ERK and NF-κB pathways, which are crucial in inflammation and cancer. The following

diagram illustrates a simplified representation of the MAPK/ERK signaling pathway, a potential

target of Alpinumisoflavone and its derivatives.
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Conclusion
This application note provides a comprehensive framework for the characterization of

Alpinumisoflavone acetate using NMR and MS. The detailed protocols and expected data will

guide researchers in the structural elucidation of this and similar prenylated isoflavonoids.

Accurate and thorough characterization is fundamental for advancing the study of these

compounds in the context of drug discovery and development. Further research is warranted to

obtain and publish the specific spectral data for Alpinumisoflavone acetate to complete its

analytical profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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